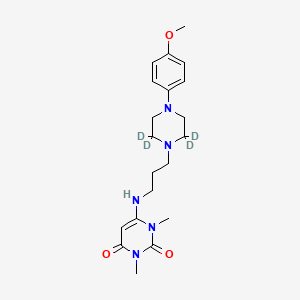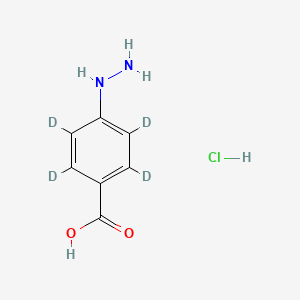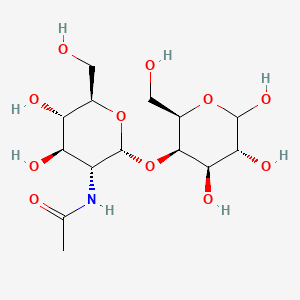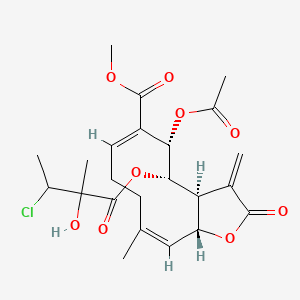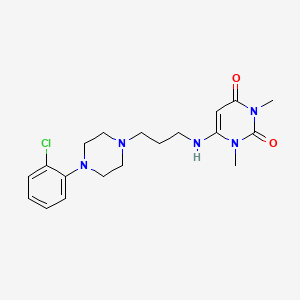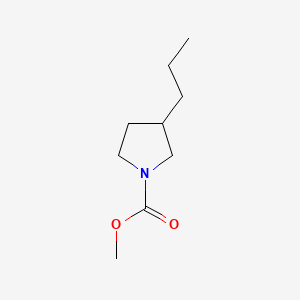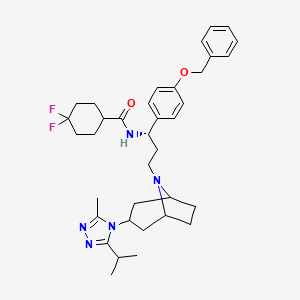
4-Benzyloxyphenyl Maraviroc
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Benzyloxyphenyl Maraviroc is a derivative of Maraviroc, an antiretroviral medication used to treat HIV infection Maraviroc is a CCR5 receptor antagonist that prevents the virus from entering human cells
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzyloxyphenyl Maraviroc involves several steps, starting from commercially available starting materials. The key steps include:
Formation of the benzyloxy group: This is typically achieved by reacting phenol with benzyl chloride in the presence of a base such as sodium hydroxide.
Coupling with Maraviroc: The benzyloxyphenyl group is then coupled with Maraviroc using a suitable coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Optimization of reaction conditions: Ensuring high yield and purity by optimizing temperature, solvent, and reaction time.
Purification: Using techniques such as recrystallization, chromatography, and distillation to obtain the pure compound.
化学反应分析
Types of Reactions
4-Benzyloxyphenyl Maraviroc undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzoic acid derivative.
Reduction: The compound can be reduced to remove the benzyloxy group, reverting to the parent Maraviroc structure.
Substitution: The benzyloxy group can be substituted with other functional groups to modify its properties.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, thiols) under appropriate conditions.
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Parent Maraviroc.
Substitution: Various substituted derivatives with modified properties.
科学研究应用
4-Benzyloxyphenyl Maraviroc has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential effects on cellular processes and interactions with biological targets.
Medicine: Investigated for its potential as an antiretroviral agent with enhanced properties.
Industry: Used in the development of new pharmaceuticals and chemical products.
作用机制
4-Benzyloxyphenyl Maraviroc exerts its effects by binding to the CCR5 receptor on the surface of human cells. This prevents the HIV virus from attaching to the receptor and entering the cell. The benzyloxy group enhances the binding affinity and specificity of the compound, making it more effective in blocking the virus.
相似化合物的比较
Similar Compounds
Maraviroc: The parent compound, a CCR5 receptor antagonist used to treat HIV infection.
Diazabicyclo analogues: Compounds with similar structures but different functional groups, studied for their antiviral activity.
Uniqueness
4-Benzyloxyphenyl Maraviroc is unique due to the presence of the benzyloxy group, which enhances its chemical properties and potential applications. This modification improves its binding affinity to the CCR5 receptor, making it a promising candidate for further research and development.
属性
IUPAC Name |
4,4-difluoro-N-[(1S)-3-[3-(3-methyl-5-propan-2-yl-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl]-1-(4-phenylmethoxyphenyl)propyl]cyclohexane-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H47F2N5O2/c1-24(2)34-41-40-25(3)43(34)31-21-29-11-12-30(22-31)42(29)20-17-33(39-35(44)28-15-18-36(37,38)19-16-28)27-9-13-32(14-10-27)45-23-26-7-5-4-6-8-26/h4-10,13-14,24,28-31,33H,11-12,15-23H2,1-3H3,(H,39,44)/t29?,30?,31?,33-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVDOVYMVSGQZAX-RYIODHQPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N1C2CC3CCC(C2)N3CCC(C4=CC=C(C=C4)OCC5=CC=CC=C5)NC(=O)C6CCC(CC6)(F)F)C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN=C(N1C2CC3CCC(C2)N3CC[C@@H](C4=CC=C(C=C4)OCC5=CC=CC=C5)NC(=O)C6CCC(CC6)(F)F)C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H47F2N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
619.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[2-Amino-4-bromo-5-(trifluoromethyl)phenyl]-acetamide](/img/structure/B587198.png)
![Azireno[2,1-b][1,3]benzoxazole](/img/structure/B587199.png)


